

# In-Depth Technical Guide to 3-Bromo-6-chloro-2-methoxypyridine

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## Compound of Interest

Compound Name: 3-Bromo-6-chloro-2-methoxypyridine

Cat. No.: B578444

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## Introduction

**3-Bromo-6-chloro-2-methoxypyridine** is a halogenated and methoxy-substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a chlorine atom, and an electron-donating methoxy group, makes it a valuable intermediate in the synthesis of complex organic molecules. This compound is of particular interest to researchers in the pharmaceutical and agrochemical industries for the development of novel bioactive compounds. The strategic placement of its functional groups allows for a variety of chemical transformations, including cross-coupling reactions, to build molecular complexity.

## Commercial Suppliers

A number of commercial suppliers offer **3-Bromo-6-chloro-2-methoxypyridine**, with varying purity levels, quantities, and pricing. The following table summarizes the available data from a selection of vendors.

Supplier	CAS Number	Purity	Available Quantities	Price (USD)
AOBChem	1211526-62-3	97%	5g, 10g, 25g, 100g	\$168 (5g), \$280 (10g), \$480 (25g), \$1,200 (100g)[1]
ATK CHEMICAL COMPANY LIMITED	1211526-62-3	99%	Inquire	Inquire
HANGZHOU LEAP CHEM CO., LTD.	1211526-62-3	Industrial Grade/95%, 99%	Inquire	Inquire[2]
CP Lab Chemicals	777931-67-6 (Isomer)	min 98%	10g	Inquire[3]
Drvmr Labs Pvt. Ltd. (via IndiaMART)	132606-40-7 (Methyl analog)	98%	Per kg	~₹13,000/kg

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-6-chloro-2-methoxypyridine** is not readily available in the public domain, a general synthetic strategy can be inferred from the preparation of structurally similar compounds. The synthesis would likely involve a multi-step process starting from a suitable pyridine precursor.

One plausible synthetic route could involve the diazotization of an amino-pyridine precursor, followed by a Sandmeyer-type reaction to introduce the chloro and bromo groups. Subsequent methoxylation would yield the final product.

A representative, though not identical, procedure for the synthesis of a related compound, 5-bromo-2-chloro-6-methylpyridine from 2-amino-5-bromo-6-methylpyridine, is described as follows:

### Synthesis of 5-bromo-2-chloro-6-methylpyridine

- Step 1: Diazotization and Chlorination. To a 2L three-necked round-bottomed flask, add dichloromethane (900 mL), followed by 2-amino-6-methyl-5-bromopyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g, 5%). The reaction mixture is stirred, likely at a reduced temperature, to facilitate the diazotization and subsequent chlorination.

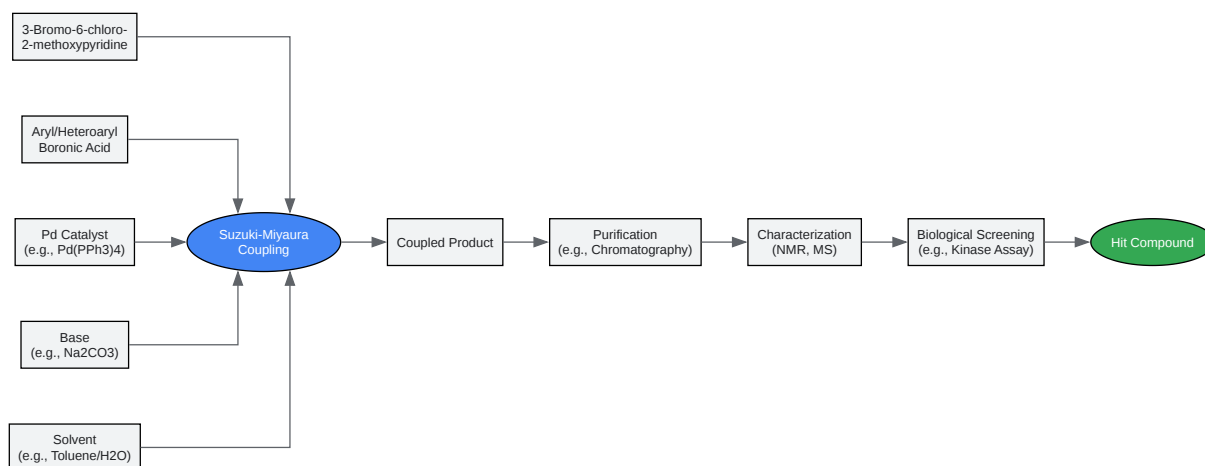
This general approach highlights a potential pathway for the synthesis of **3-Bromo-6-chloro-2-methoxypyridine**, which would require adaptation and optimization for the specific substrate.

## Application in the Synthesis of Biologically Active Molecules

**3-Bromo-6-chloro-2-methoxypyridine** is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4] The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, at this position.

While specific signaling pathways directly modulated by **3-Bromo-6-chloro-2-methoxypyridine** itself are not documented, its utility as a synthetic intermediate allows for the creation of molecules that target various biological pathways. For instance, substituted pyridines are common scaffolds in the development of kinase inhibitors. A plausible application of this intermediate is in the synthesis of inhibitors targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

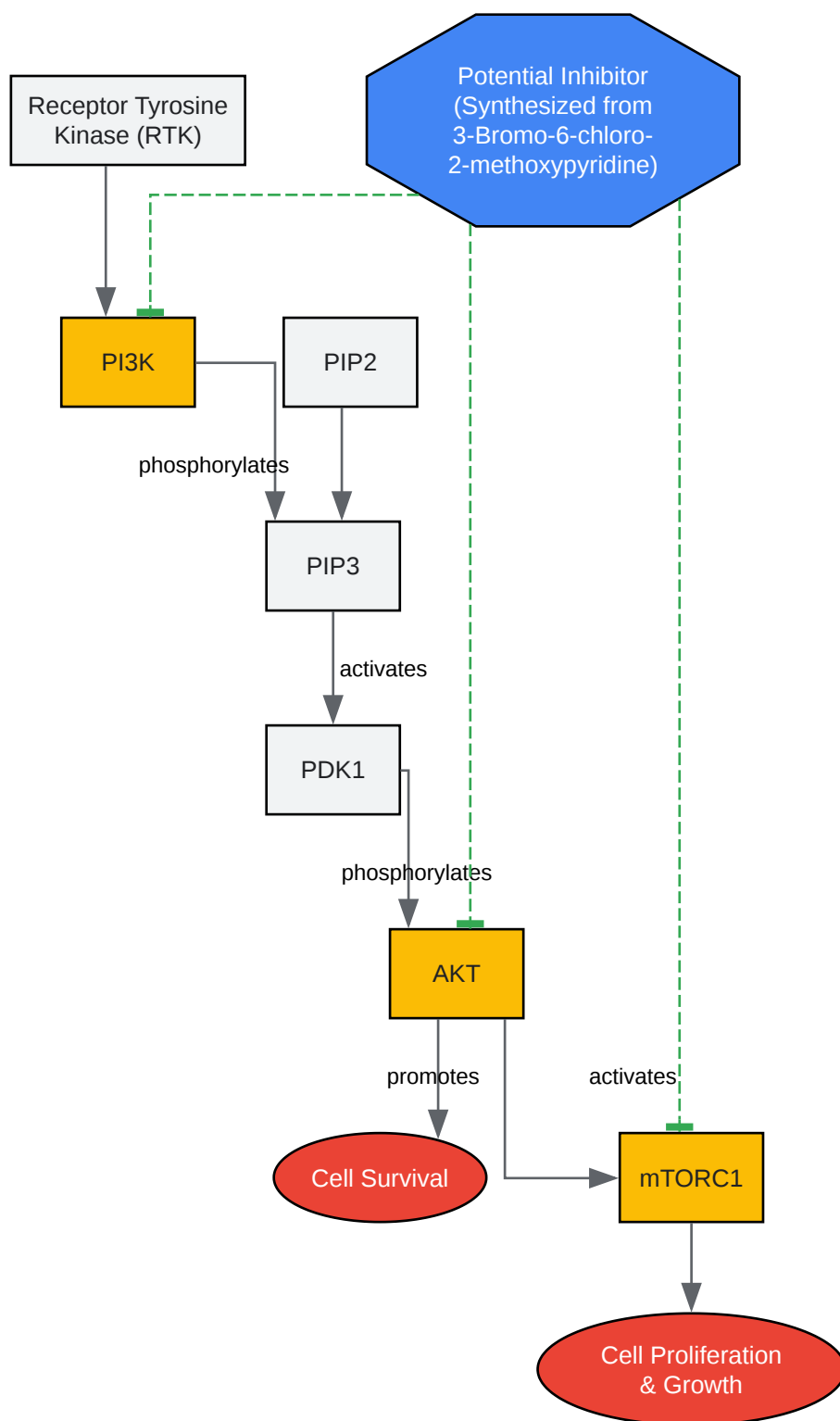
The following diagram illustrates a hypothetical experimental workflow for the utilization of **3-Bromo-6-chloro-2-methoxypyridine** in a Suzuki-Miyaura cross-coupling reaction to generate a library of compounds for screening against a kinase target.



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### *Suzuki-Miyaura Coupling Workflow*

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors that could potentially be synthesized using **3-Bromo-6-chloro-2-methoxypyridine** as a starting material.



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*PI3K/AKT/mTOR Signaling Pathway*

## Conclusion

**3-Bromo-6-chloro-2-methoxypyridine** is a valuable and commercially available chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of a diverse range of complex molecules. While detailed public information on its specific biological activities is limited, its structural features make it an ideal starting material for the creation of compounds targeting key signaling pathways, such as the PI3K/AKT/mTOR pathway, which are critical in various disease states. Further research and development involving this compound are likely to yield novel and impactful bioactive molecules.

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